molecular formula C38H69N9O10S B12585138 Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine CAS No. 647034-57-9

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine

Cat. No.: B12585138
CAS No.: 647034-57-9
M. Wt: 844.1 g/mol
InChI Key: VEAFSXNTIGPNMO-JZAWWUGUSA-N
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Description

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. It is a sequence of amino acids that includes glycine, leucine, methionine, valine, and isoleucine, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ liquid-phase peptide synthesis (LPPS) for specific sequences.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:

    Protein-Protein Interactions: The peptide can bind to other proteins, affecting their function and activity.

    Cell Signaling: It may modulate signaling pathways by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Glycylmethionine: A simpler dipeptide consisting of glycine and methionine.

    Methionylglycine: The reverse sequence of Glycylmethionine.

    Other Peptides: Various peptides with similar amino acid compositions but different sequences.

Uniqueness

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine is unique due to its specific sequence and the presence of multiple valine residues, which can influence its structural and functional properties.

Properties

CAS No.

647034-57-9

Molecular Formula

C38H69N9O10S

Molecular Weight

844.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H69N9O10S/c1-12-23(10)32(38(56)57)47-37(55)31(22(8)9)46-36(54)30(21(6)7)44-28(50)18-40-27(49)17-41-35(53)29(20(4)5)45-33(51)24(13-14-58-11)43-34(52)25(15-19(2)3)42-26(48)16-39/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,49)(H,41,53)(H,42,48)(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1

InChI Key

VEAFSXNTIGPNMO-JZAWWUGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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